2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS No.: 892977-32-1
Cat. No.: VC7712008
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892977-32-1 |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 344.43 |
| IUPAC Name | 2-[(4-methoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C18H20N2O3S/c1-19-17(22)15-13-5-3-4-6-14(13)24-18(15)20-16(21)11-7-9-12(23-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,19,22)(H,20,21) |
| Standard InChI Key | OYPMPSCBYWWXPM-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)OC |
Introduction
1. Introduction to the Compound
2-(4-Methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. Its structure suggests it may have applications in medicinal chemistry, particularly in drug design due to its amide and benzothiophene functional groups.
2. Potential Applications
Pharmacological Relevance
Compounds with benzothiophene cores are often explored for their biological activities, including:
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Anticancer properties: Benzothiophene derivatives have shown promise in targeting cancer cells by interacting with DNA or enzymes critical for cell proliferation.
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Anti-inflammatory effects: The presence of amide groups can enhance binding affinity to enzymes like COX-2.
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Antimicrobial activity: Amido-substituted benzothiophenes are known for their ability to inhibit bacterial and fungal growth.
Molecular Docking and Drug Design
The structure of this compound makes it a candidate for molecular docking studies to predict its binding affinity with biological targets such as enzymes or receptors.
3. Synthesis and Characterization
Synthetic Pathway
The synthesis of such compounds typically involves:
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Amidation Reaction: Coupling of a methoxybenzoyl chloride with an amine derivative of benzothiophene.
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N-Methylation: Introduction of the methyl group on the nitrogen atom using methyl iodide or dimethyl sulfate.
Analytical Characterization
Key techniques used to confirm the structure include:
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NMR Spectroscopy: To identify hydrogen and carbon environments.
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Mass Spectrometry (MS): To confirm molecular weight.
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Infrared Spectroscopy (IR): To detect functional groups like amides and methoxy groups.
4. Biological Evaluation
In Vitro Studies
Potential assays include:
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Cytotoxicity Tests: Against cancer cell lines such as MCF7 (breast cancer) or HCT116 (colon cancer).
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Antimicrobial Screening: Using Gram-positive and Gram-negative bacterial strains.
In Silico Studies
Molecular docking simulations could reveal interactions with enzymes like kinases or proteases.
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